methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

Indazole-based kinase inhibitor SAR requires scaffolds with orthogonal reactivity and metabolic stability. Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate (CAS 1000341-53-6) solves this with precisely positioned handles: • C6-Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl/heteroaryl diversification • C3-CO₂CH₃ supports sequential amidation or hydrolysis for vector exploration • C4-F enhances metabolic stability and modulates lipophilicity (LogP 2.41) Supplied at ≥95% purity with batch-specific NMR/HPLC. Crystalline solid (density 1.780 g/cm³) ensures accurate automated dispensing and long-term storage stability. Ideal for focused kinase inhibitor library synthesis.

Molecular Formula C9H6BrFN2O2
Molecular Weight 273.06 g/mol
CAS No. 1000341-53-6
Cat. No. B1524961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
CAS1000341-53-6
Molecular FormulaC9H6BrFN2O2
Molecular Weight273.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C(=CC(=C2)Br)F
InChIInChI=1S/C9H6BrFN2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13)
InChIKeyHZTYDUMMKKHYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate – Strategic Scaffold Overview


Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate (C9H6BrFN2O2, MW 273.06) is a heterobifunctional indazole derivative featuring a methyl ester at C3, a bromine atom at C6, and a fluorine atom at C4 . This precise substitution pattern provides orthogonal synthetic handles: the C6–Br enables transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for library diversification, the C4–F modulates lipophilicity and metabolic stability, and the C3–CO₂CH₃ serves as both a protected carboxylic acid and a site for amidation or hydrolysis . As a privileged scaffold, the indazole core acts as a bioisostere of phenol and indole, endowing the compound with favorable drug-like properties [1].

1
Orthogonal handles: C6–Br for cross-coupling, C3–CO₂CH₃ for amidation/hydrolysis — supports sequential library synthesis.
2
Privileged scaffold: Indazole core as bioisostere of phenol/indole — reported drug-like scaffold context for kinase inhibitor design.
3
4-Fluoro substitution: May modulate metabolic stability and lipophilicity — supports ADME property research in lead optimization.

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: Substitution Risks


Indazole derivatives are not functionally interchangeable due to the profound influence of halogen position and esterification state on reactivity, lipophilicity, and biological target engagement. For instance, relocating the bromine from C6 to C5 (as in methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate) alters the electronic environment of the indazole ring, affecting cross-coupling regioselectivity and kinase binding [1]. Similarly, the absence of the C4-fluoro (as in ethyl 6-bromo-1H-indazole-3-carboxylate) eliminates the fluorine's metabolic shielding and hydrogen-bond acceptor properties [2]. Furthermore, the methyl ester at C3 provides a distinct reactivity profile compared to the free carboxylic acid (e.g., 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid), influencing solubility and downstream conjugation . These structural nuances dictate that substituting the target compound with a positional isomer or des-halo analog will invariably yield divergent synthetic outcomes and physicochemical properties, compromising experimental reproducibility.

C6–Br regiochemistry
Positional isomer (e.g., C5–Br) may alter electronic environment and cross-coupling regioselectivity.
4-Fluoro present
Des-fluoro analog lacks metabolic shielding and hydrogen-bond acceptor properties; ADME profile may shift.
Methyl ester (protected acid)
Free carboxylic acid alters solubility, reactivity, and downstream conjugation — reactivity profile differs.

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: Comparative Evidence


Lipophilicity: 4-Fluoro vs. Non-Fluorinated Indazole

The 4-fluoro substituent in methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate reduces lipophilicity compared to its non-fluorinated analog, ethyl 6-bromo-1H-indazole-3-carboxylate [1]. The target compound has a calculated LogP of 2.41 , whereas the non-fluorinated comparator (lacking the C4-fluoro) exhibits a higher LogP of 2.50 [1]. This reduction in lipophilicity can improve aqueous solubility and mitigate non-specific protein binding, a critical parameter in fragment-based drug discovery and cell-based assays.

Lipophilicity (LogP)
Reported comparison
Target: LogP 2.41 vs Comparator: LogP 2.50, Δ −0.09
Lower lipophilicity may support solubility and non-specific binding property review.
Calculated LogP (XLogP3); vendor datasheets.
Medicinal Chemistry ADME Physicochemical Properties

Density and Crystallinity: Indazole-3-carboxylate Comparison

The density of methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate is 1.780 ± 0.06 g/cm³ [1], which is approximately 9.8% higher than that of ethyl 6-bromo-1H-indazole-3-carboxylate (density = 1.624 g/cm³) [2]. Higher density often correlates with better crystallinity and more favorable solid-state properties, including reduced hygroscopicity and improved long-term storage stability, which are advantageous for compound management in automated screening libraries.

Density (g/cm³)
Reported comparison
Target: 1.780 ± 0.06 vs Comparator: 1.624, Δ +0.156 (~9.8% higher)
Higher density may support solid-state handling and crystallinity review.
Predicted density values.
Solid-State Chemistry Process Chemistry Material Properties

Orthogonal Handles: C6-Bromo and C3-Methyl Ester

The target compound uniquely combines a C6-bromo handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and a C3-methyl ester amenable to amidation or hydrolysis, enabling sequential, orthogonal diversification . In contrast, the non-esterified analog 6-bromo-4-fluoro-1H-indazole (density 1.862 g/cm³, LogP 2.46) lacks the C3 carboxylate synthon, precluding direct conjugation at that position without additional functionalization steps. This orthogonal reactivity is explicitly exploited in patent WO2019001379A1, where analogous indazole-3-carboxylates serve as key intermediates for kinase inhibitor synthesis [1].

Synthetic handles
Class-level inference
Target: two orthogonal handles (C6–Br, C3–CO₂CH₃) vs Comparator: one handle (C6–Br only)
Dual handles enable sequential library diversification without protection/deprotection steps.
Based on structural analysis and patent precedent WO2019001379A1.
Organic Synthesis Cross-Coupling Library Synthesis

Boiling Point: Thermal Stability & Purification

The target compound exhibits a boiling point of 397.9 ± 37.0 °C at 760 mmHg , which is approximately 8.3 °C lower than that of ethyl 6-bromo-1H-indazole-3-carboxylate (boiling point = 406.4 °C) [1]. This lower boiling point may facilitate purification via distillation or sublimation under milder thermal conditions, reducing the risk of thermal degradation during compound isolation.

Boiling point
Reported comparison
Target: 397.9 ± 37.0 °C vs Comparator: 406.4 °C, Δ −8.5 °C
Lower boiling point may support purification under milder thermal conditions.
Predicted boiling points at 760 mmHg.
Process Chemistry Purification Thermal Stability

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: Application Scenarios


Orthogonal Diversification for Kinase Fragment Libraries

The compound's dual orthogonal reactive sites (C6-Br for cross-coupling; C3-CO₂CH₃ for amidation) make it an ideal core scaffold for generating focused libraries of indazole-based kinase inhibitors. As evidenced by patent WO2019001379A1 [1], indazole-3-carboxylates are privileged intermediates for accessing ATP-competitive kinase inhibitors. The target compound's C6-bromo handle enables rapid Suzuki diversification to introduce aryl/heteroaryl moieties, while the C3-methyl ester can be subsequently hydrolyzed and amidated to explore vector diversity. This sequential functionalization strategy, unattainable with simpler analogs like 6-bromo-4-fluoro-1H-indazole , accelerates structure-activity relationship (SAR) exploration.

Phenol Bioisostere Replacement with Metabolic Stability

Indazole is a well-established bioisostere of phenol, offering increased lipophilicity and reduced vulnerability to Phase I and II metabolism [2]. The 4-fluoro substitution further enhances metabolic stability by blocking potential sites of oxidative metabolism. Researchers seeking to replace a phenol moiety in a lead compound while retaining or improving ADME properties can utilize this scaffold as a direct replacement. The lower LogP (2.41) compared to non-fluorinated analogs provides a balanced lipophilicity profile, mitigating the risk of excessive non-specific binding while maintaining membrane permeability.

Automated Synthesis with High-Density Crystalline Intermediates

The compound's relatively high density (1.780 g/cm³) compared to ethyl ester analogs (1.624 g/cm³) [3] indicates favorable crystallinity. This property is particularly advantageous for automated solid-dispensing platforms and long-term compound storage in screening collections, as crystalline solids exhibit reduced hygroscopicity and improved weight accuracy during aliquotting. The compound is supplied with a purity of ≥95% and batch-specific analytical data (NMR, HPLC) from vendors like Bidepharm , ensuring reproducibility in automated workflows.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Orthogonal reactive handles (C6–Br, C3–CO₂CH₃)
Diversification efficiency and SAR exploration
Phenol bioisostere replacement studies
Fluorine-substituted indazole core
Metabolic stability and ADME profile review
Automated compound management
High-density crystalline intermediate
Weighing accuracy and hygroscopicity review

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